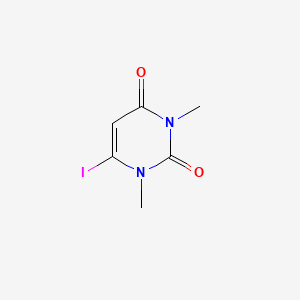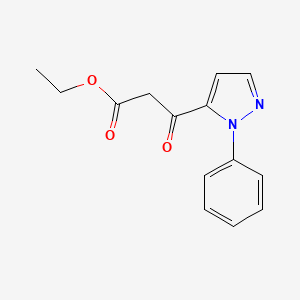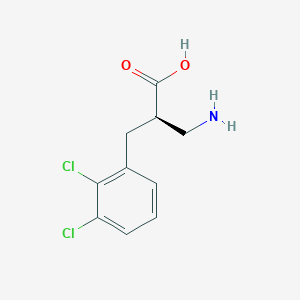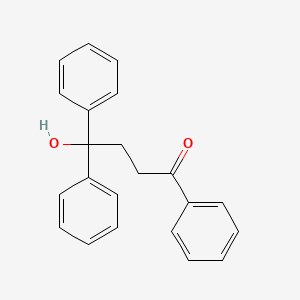![molecular formula C36H40N4O6 B13984841 1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione CAS No. 88193-02-6](/img/structure/B13984841.png)
1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- is a complex organic compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a derivative of anthraquinone, which is an aromatic organic compound with a wide range of industrial and pharmaceutical uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- typically involves multiple steps. One common method includes the initial formation of anthraquinone derivatives, followed by specific functional group modifications to introduce the hydroxy and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3). These methods are optimized for high efficiency and cost-effectiveness, making the compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various hydroxy and amino derivatives of anthraquinone, which have significant applications in medicinal chemistry and industrial processes .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential as a biological stain and in various biochemical assays.
Medicine: Known for its antineoplastic properties, making it a candidate for cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation increases the incidence of double-strand breaks by stabilizing the cleavable complex of topoisomerase II and DNA, leading to cell death. This mechanism is particularly effective in cancer cells, making the compound a potent antineoplastic agent .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- apart is its specific functional groups that enhance its ability to interact with biological molecules, making it particularly effective in medicinal applications. Its unique structure allows for targeted interactions with DNA, providing a mechanism for its antineoplastic activity .
Propiedades
Número CAS |
88193-02-6 |
|---|---|
Fórmula molecular |
C36H40N4O6 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
1,4-bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C36H40N4O6/c41-21-19-39(23-25-7-3-1-4-8-25)17-15-37-27-11-12-28(38-16-18-40(20-22-42)24-26-9-5-2-6-10-26)32-31(27)35(45)33-29(43)13-14-30(44)34(33)36(32)46/h1-14,37-38,41-44H,15-24H2 |
Clave InChI |
ABCLDXRGLACMBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCNC2=C3C(=C(C=C2)NCCN(CCO)CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


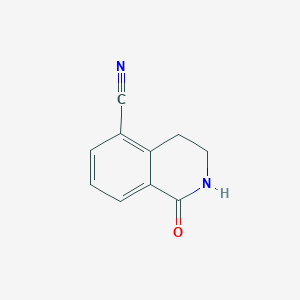
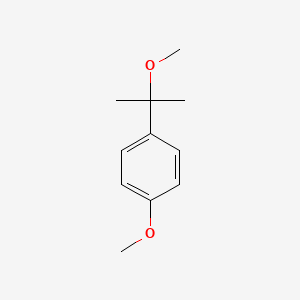
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)

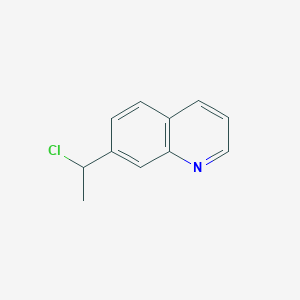

![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


